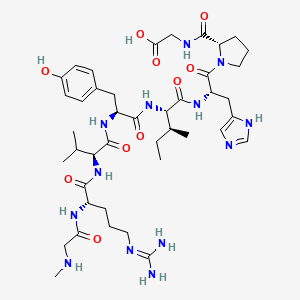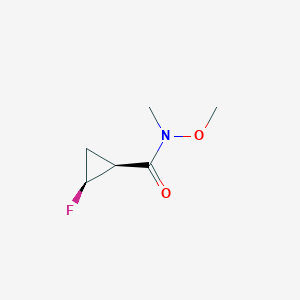
7-bromo-5-chloro-1-benzofuran-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a chemical compound with the CAS number 1823331-46-9 . It has a molecular weight of 303.54 . The IUPAC name for this compound is ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate .
Synthesis Analysis
The synthesis of benzofuran derivatives, including Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The InChI code for Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is 1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Applications De Recherche Scientifique
Synthèse de médicaments et chimie médicinale
Le 7-bromo-5-chloro-1-benzofuran-2-carboxylate d'éthyle est utilisé dans la synthèse de divers médicaments, en particulier en raison de son potentiel à se lier sélectivement à certains récepteurs tels que le récepteur de la sérotonine 5-HT2A . Cette propriété est précieuse dans le développement de médicaments avec des potentiels de thérapie ciblée, visant une efficacité élevée avec un minimum d'effets secondaires.
Recherche anticancéreuse
Les benzofuranes substitués, comme le this compound, ont montré des activités anticancéreuses significatives. Par exemple, certains composés dérivés des benzofuranes ont démontré des effets inhibiteurs sur une variété de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .
Réactions organiques
Ce composé trouve également des applications dans les études relatives aux réactions organiques. Sa structure permet des schémas de réactivité divers qui peuvent être exploités dans la création de molécules organiques complexes à des fins scientifiques diverses.
Safety and Hazards
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is classified as having acute toxicity (dermal and oral), specific target organ toxicity (respiratory tract irritation), skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .
Orientations Futures
The future directions for research on Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate and similar compounds are promising. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Mécanisme D'action
Target of Action
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways leading to their downstream effects .
Result of Action
Benzofuran derivatives are known to have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Analyse Biochimique
Biochemical Properties
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds.
Cellular Effects
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects and toxicological profile of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate need to be carefully evaluated in preclinical studies.
Metabolic Pathways
Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound. Understanding the metabolic pathways of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is essential for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes Additionally, its localization and accumulation within specific tissues can impact its biological activity
Subcellular Localization
The subcellular localization of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its precise mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFVXYWNOPUQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


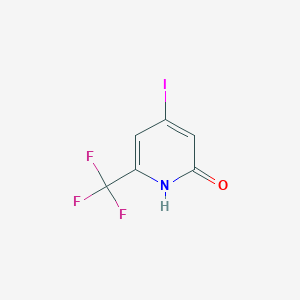
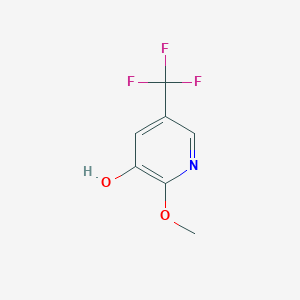
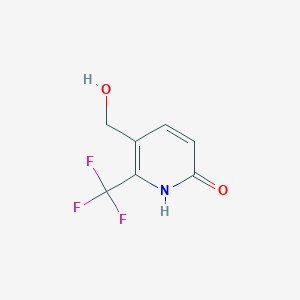
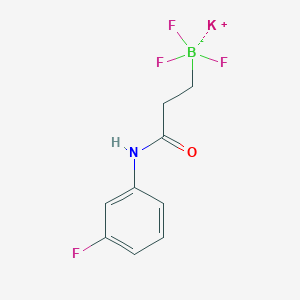

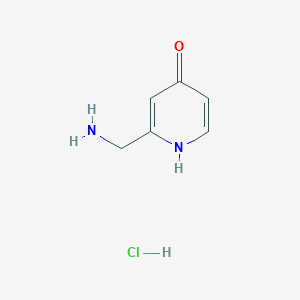

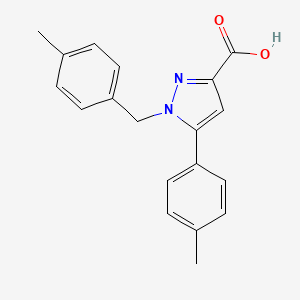
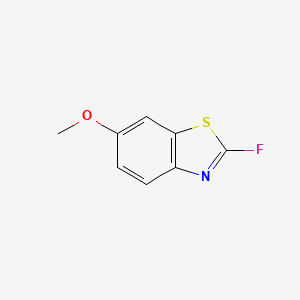

![Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408574.png)
